molecular formula C15H11BrClFN2O2 B13091201 Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride

Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride

Cat. No.: B13091201
M. Wt: 385.61 g/mol
InChI Key: ASHQNWHKKBHYGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride typically involves multistep reactions starting from readily available precursors. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while oxidation can produce corresponding oxides .

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride involves interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to modulation of biological pathways involved in disease . For example, it may inhibit enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives with different substituents, such as:

Uniqueness

Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride is unique due to its specific combination of bromine and fluorine substituents, which confer distinct electronic and steric properties. These properties enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in drug discovery .

Biological Activity

Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride is a synthetic compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Case Study : A study demonstrated that related compounds exhibited significant cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin. The bromine and chlorine substituents enhanced the compounds' efficacy .

Antiviral Activity

The imidazo[1,2-a]pyridine class has shown promise in antiviral applications. Research has indicated that certain derivatives can inhibit viral replication effectively.

Anti-inflammatory Effects

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties.

  • Mechanism : The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. Preliminary data suggest that related compounds exhibit varying degrees of inhibition against these enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds. The presence of specific substituents significantly influences the pharmacological profile.

Substituent Effect on Activity
BromineEnhances cytotoxicity in cancer cells
FluorinePotentially increases antiviral efficacy
Carboxylate groupMay enhance solubility and bioavailability

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies help elucidate how structural modifications can enhance binding affinity and specificity toward target proteins involved in disease processes.

Properties

Molecular Formula

C15H11BrClFN2O2

Molecular Weight

385.61 g/mol

IUPAC Name

methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C15H10BrFN2O2.ClH/c1-21-15(20)13-14(9-5-7-10(17)8-6-9)19-11(16)3-2-4-12(19)18-13;/h2-8H,1H3;1H

InChI Key

ASHQNWHKKBHYGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N2C(=N1)C=CC=C2Br)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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